Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Catalog No.
S13568104
CAS No.
M.F
C6H7F3O3
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Product Name

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

IUPAC Name

methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H7F3O3/c1-3(5(11)12-2)4(10)6(7,8)9/h3H,1-2H3

InChI Key

SHOKQWOGRHPXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)C(=O)OC

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is a fluorinated organic compound with the molecular formula C7H9F3O3C_7H_9F_3O_3 and a molecular weight of 198.14 g/mol. This compound belongs to a class of trifluoromethylated compounds, which are known for their unique chemical properties and biological activities. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and agrochemicals.

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

These reactions are pivotal in synthesizing more complex fluorinated molecules that could be used in pharmaceuticals or agrochemicals .

Fluorinated compounds like methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate exhibit significant biological activities. Research indicates that such compounds can demonstrate antimicrobial properties and may inhibit specific enzymes or pathways within biological systems. For instance, compounds with similar structures have shown activity against pathogens such as Mycobacterium tuberculosis, highlighting their potential in medicinal applications .

The synthesis of methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate typically involves several steps:

  • Starting Materials: The synthesis usually begins with readily available precursors such as acetic acid derivatives.
  • Fluorination: The introduction of trifluoromethyl groups can be achieved through fluorination reactions using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Condensation: The final product is often obtained through condensation reactions involving the appropriate carbonyl and alcohol components.

For example, one method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with specific amines under controlled conditions to yield the desired product .

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate finds applications in various fields:

  • Pharmaceuticals: Its unique chemical properties make it a candidate for drug development, particularly in creating new antimicrobial agents.
  • Agriculture: Compounds with trifluoromethyl groups are often used in pesticides and herbicides due to their enhanced efficacy and stability.
  • Material Science: It may also be utilized in the development of novel materials with specific thermal or mechanical properties .

Interaction studies involving methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate focus on its binding affinity with biological targets. These studies help elucidate the compound's mechanism of action and potential side effects. For instance:

  • Enzyme Inhibition: Research has shown that similar trifluoromethylated compounds can inhibit certain enzymes crucial for bacterial survival.
  • Receptor Binding: Studies may also explore how these compounds interact with specific receptors in mammalian systems, influencing pharmacodynamics .

Several compounds share structural similarities with methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate. Notable examples include:

Compound NameMolecular FormulaUnique Features
Ethyl 4,4,4-trifluoroacetoacetateC7H9F3O3Similar structure; used in similar applications
Methyl 2-methyl-4,4,4-trifluoroacetoacetateC7H9F3O3Different positioning of methyl group
Ethyl 2-methyl-4,4,4-trifluoroacetoacetateC7H9F3O3Variation in ester functionality

Uniqueness

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is unique due to its specific arrangement of functional groups that confer distinct physical and chemical properties compared to its analogs. Its trifluoromethyl group enhances lipophilicity and metabolic stability while allowing for diverse reactivity patterns not found in non-fluorinated counterparts .

This comprehensive overview highlights the significance of methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate in both synthetic chemistry and its potential applications across various fields.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

184.03472857 g/mol

Monoisotopic Mass

184.03472857 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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